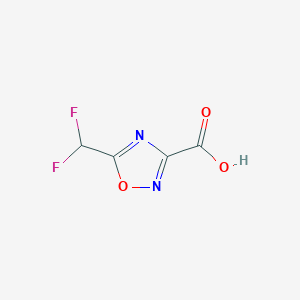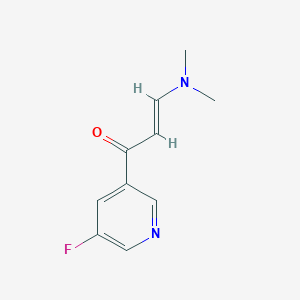![molecular formula C6H3F4NO2S B13079264 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is a fluorinated organic compound that features a thiazole ring substituted with a trifluoromethyl group and a fluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid typically involves the introduction of fluorine atoms and the formation of the thiazole ring. One common method involves the reaction of 2-(trifluoromethyl)thiazole with fluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the CO2 group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and bases. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include esters, amides, and decarboxylated derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anti-inflammatory, and anticancer compounds.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The thiazole ring may contribute to the compound’s binding affinity to target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-(trifluoromethoxy)acetic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
2-(Trifluoromethyl)phenylacetic acid: Contains a phenyl ring instead of a thiazole ring.
Fluorinated Pyrroles: Compounds with fluorine atoms and trifluoromethyl groups on a pyrrole ring.
Uniqueness
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is unique due to its combination of a thiazole ring and a fluoroacetic acid moiety, which imparts distinct chemical and biological properties. The presence of both fluorine and sulfur atoms in the structure enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H3F4NO2S |
|---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
2-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C6H3F4NO2S/c7-3(4(12)13)2-1-11-5(14-2)6(8,9)10/h1,3H,(H,12,13) |
InChI Key |
FNYACXBFDHFJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)





![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)






